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  • Product: 1H-Imidazole, 2-pentadecyl-
  • CAS: 38668-47-2

Core Science & Biosynthesis

Foundational

Spectral Characterization and Validation Protocols for 2-Pentadecyl-1H-imidazole: A Comprehensive FTIR and 1H-NMR Guide

Executive Summary 2-Pentadecyl-1H-imidazole (also known as 2-pentadecylimidazole) is a long-chain alkylimidazole characterized by a highly polar heterocyclic headgroup and a lipophilic 15-carbon aliphatic tail[1]. This a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Pentadecyl-1H-imidazole (also known as 2-pentadecylimidazole) is a long-chain alkylimidazole characterized by a highly polar heterocyclic headgroup and a lipophilic 15-carbon aliphatic tail[1]. This amphiphilic architecture makes it a critical intermediate in the development of advanced surfactants, corrosion inhibitors, curing agents for epoxy resins, and lipid-based drug delivery systems. As a Senior Application Scientist, establishing a rigorous, self-validating analytical framework is paramount. This whitepaper provides an in-depth, mechanistic guide to the Fourier-Transform Infrared (FTIR) and Proton Nuclear Magnetic Resonance (1H-NMR) spectroscopic characterization of 2-pentadecyl-1H-imidazole, ensuring high scientific integrity and reproducibility in drug development and chemical synthesis workflows.

Chemical Identity & Physicochemical Context

Before executing spectral validation, it is necessary to define the molecular parameters that dictate the compound's behavior in analytical matrices. The long pentadecyl chain dominates the molecular weight and lipophilicity, while the imidazole ring governs the compound's acid-base chemistry and hydrogen-bonding capabilities[2].

Table 1: Core Chemical Properties
ParameterValueReference / Causality
Chemical Name 2-Pentadecyl-1H-imidazoleStandard IUPAC nomenclature.
CAS Number 38668-47-2Unique numerical identifier[2].
Molecular Formula C18H34N2Indicates a high degree of saturation in the tail[3].
Molecular Weight 278.48 g/mol Dictates concentration calculations for NMR[1].
SMILES CCCCCCCCCCCCCCCC1=NC=CN1Defines the C2-substitution on the imidazole ring[3].

FTIR Spectroscopy: Mechanistic Assignment and Protocol

Causality in FTIR Signal Generation

The FTIR spectrum of 2-pentadecyl-1H-imidazole is a composite of two distinct molecular domains. The non-polar pentadecyl tail produces intense, sharp absorption bands in the high-frequency region due to symmetric and asymmetric C-H stretching. Conversely, the polar imidazole ring is highly susceptible to intermolecular hydrogen bonding. In the solid state, the N-H proton of one molecule acts as a hydrogen bond donor to the pyridinic nitrogen (N3) of an adjacent molecule. This extensive network weakens the N-H covalent bond, causing the N-H stretching frequency to broaden significantly and red-shift to lower wavenumbers[4].

Table 2: FTIR Reference Data Assignments
Wavenumber (cm⁻¹)IntensityAssignmentMechanistic Rationale
3100 - 3250 Broad, MediumN-H stretchBroadened due to extensive intermolecular N-H···N hydrogen bonding in the solid state.
2920 StrongAsymmetric CH₂ stretchDominant signal generated by the 14 methylene groups in the pentadecyl chain.
2850 StrongSymmetric CH₂ stretchIn-phase stretching of the long alkyl tail.
1610 - 1640 MediumC=N stretchImidazole ring breathing and double bond character[4].
1465 MediumCH₂ scissoringIn-plane bending mode of the aliphatic chain.
740 MediumN-H out-of-plane bendCharacteristic bending mode of C2-substituted imidazoles.
Self-Validating ATR-FTIR Protocol

To ensure trustworthiness, the FTIR workflow must incorporate internal system suitability checks.

  • System Readiness & Calibration : Prior to analysis, perform a background scan using a clean diamond Attenuated Total Reflectance (ATR) crystal. Validate the instrument's calibration by scanning a 1.5 mil polystyrene standard film; verify that the reference peak at exactly 1601 cm⁻¹ is present and sharp.

  • Sample Application : Deposit 2-3 mg of solid 2-pentadecyl-1H-imidazole directly onto the ATR crystal. Apply consistent, firm pressure using the anvil. Expert Insight: Intimate optical contact between the crystal and the sample is critical; poor contact will artificially suppress the high-frequency C-H and N-H stretching bands relative to the fingerprint region.

  • Acquisition : Collect 32 co-added scans at a resolution of 4 cm⁻¹ across a spectral range of 4000 to 400 cm⁻¹.

  • Data Processing : Apply an atmospheric compensation algorithm to remove trace H₂O vapor and CO₂ interference, followed by an ATR correction to adjust for the wavelength-dependent penetration depth of the infrared beam.

1H-NMR Spectroscopy: Structural Elucidation and Tautomeric Dynamics

Causality in NMR Chemical Shifts

Interpreting the 1H-NMR spectrum of 2-pentadecyl-1H-imidazole requires an understanding of annular tautomerism. In solution, 1H-imidazoles undergo rapid prototropic exchange between the N1 and N3 positions[5]. Because this exchange occurs much faster than the NMR timescale, the spectrometer detects a time-averaged environment. Consequently, the protons at the C4 and C5 positions of the imidazole ring appear as a single, equivalent resonance (a singlet) rather than two distinct signals[5]. Additionally, the electronegative sp²-hybridized nitrogen atoms in the ring exert an inductive electron-withdrawing effect, significantly deshielding the adjacent alpha-methylene protons (C1') of the pentadecyl chain.

Table 3: 1H-NMR Reference Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
9.50 - 10.50 Broad Singlet1HN-H (Highly dependent on concentration, temperature, and trace moisture).
6.95 Singlet2HH-4 and H-5 of the imidazole ring (Averaged by rapid tautomerism)[5].
2.70 Triplet (J = 7.5 Hz)2Hα-CH₂ (C1' of the pentadecyl chain, deshielded by the ring).
1.68 Multiplet2Hβ-CH₂ (C2' of the pentadecyl chain).
1.25 Broad Multiplet24HBulk aliphatic chain (C3' to C14').
0.88 Triplet (J = 6.8 Hz)3HTerminal CH₃ (C15' of the pentadecyl chain).
Self-Validating 1H-NMR Protocol
  • Solvent Preparation (Critical Step) : Utilize high-purity deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Expert Insight: CDCl₃ naturally degrades over time to produce trace amounts of DCl/HCl. Because the imidazole ring is basic, trace acid will protonate the nitrogens, drastically shifting the N-H and ring proton signals downfield. To prevent this, pass the CDCl₃ through a small plug of basic alumina immediately prior to sample preparation.

  • Sample Dissolution : Dissolve exactly 15 mg of 2-pentadecyl-1H-imidazole in 0.6 mL of the neutralized CDCl₃. Transfer to a high-quality 5 mm NMR tube.

  • Acquisition Parameters : Utilize a standard 1D proton pulse sequence (e.g., zg30). Set a relaxation delay (D1) of at least 2.0 seconds. The long aliphatic chain requires sufficient time to return to thermal equilibrium; failing to do so will result in an artificially low integration value for the bulk CH₂ multiplet.

  • System Validation : Post-acquisition, verify that the TMS signal is a sharp singlet at exactly 0.00 ppm with a Linewidth at Half-Height (LWHH) of <1.0 Hz. This confirms optimal magnetic field homogeneity (shimming) and validates the reliability of the splitting patterns.

Visualizations of Analytical and Mechanistic Workflows

To synthesize the methodologies and chemical principles discussed, the following diagrams map the analytical validation process and the structural dynamics of the molecule.

Workflow N1 Sample Preparation 2-Pentadecyl-1H-imidazole N2 ATR-FTIR Spectroscopy (Solid State) N1->N2 2-3 mg Solid N3 1H-NMR Spectroscopy (CDCl3 Solution) N1->N3 15 mg in 0.6 mL N4 Data Integration & Cross-Validation N2->N4 Functional Groups N3->N4 Molecular Backbone N5 Validated Reference Standard (E-E-A-T Compliant) N4->N5 Final Verification

Fig 1. Analytical workflow for the spectral validation of 2-pentadecyl-1H-imidazole.

Mechanism T1 N1-H Tautomer (Proton on N1) T2 N3-H Tautomer (Proton on N3) T1->T2 Rapid Prototropic Exchange Avg Time-Averaged NMR Signal (Equivalent H4/H5 Peaks) T1->Avg NMR Timescale T2->Avg NMR Timescale Micelle Amphiphilic Self-Assembly (Lipid Tail + Polar Head) Avg->Micelle Structural Confirmation

Fig 2. Rapid tautomeric exchange mechanism and its functional implication in self-assembly.

References

The following authoritative sources were utilized to ground the chemical properties, spectral assignments, and mechanistic behaviors described in this guide:

  • Source: cymitquimica.
  • Source: sigmaaldrich.
  • Source: bldpharm.
  • Source: benchchem.
  • Source: tubitak.gov.

Sources

Exploratory

Thermodynamic Properties of Long-Chain Alkyl Imidazoles: A Mechanistic Guide for Drug Development and Material Science

Long-chain alkyl imidazoles are highly versatile, tunable organic molecules that serve as critical precursors for ionic liquids (ILs), Gemini surfactants, and lipophilic drug delivery vehicles. Understanding their thermo...

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Author: BenchChem Technical Support Team. Date: April 2026

Long-chain alkyl imidazoles are highly versatile, tunable organic molecules that serve as critical precursors for ionic liquids (ILs), Gemini surfactants, and lipophilic drug delivery vehicles. Understanding their thermodynamic properties—ranging from phase behavior to enthalpies of vaporization—is paramount for researchers designing solvent systems for CO 2​ capture, active pharmaceutical ingredient (API) stabilization, and micellar self-assembly.

This technical guide synthesizes the fundamental thermodynamics of long-chain alkyl imidazoles, explaining the causality behind their physical behaviors and providing field-proven, self-validating protocols for their characterization.

Core Thermodynamic Properties & Chain-Length Dependency

The thermodynamic profile of 1-n-alkylimidazoles is heavily dictated by the length of the hydrophobic alkyl chain appended to the polar imidazole ring. This structural dichotomy creates a delicate balance between rigid, polar interactions (hydrogen bonding, dipole-dipole) and flexible, non-polar van der Waals forces.

Density and Molar Volume

Unlike conventional organic solvents, the density of 1-n-alkylimidazoles decreases as the molecular weight increases (i.e., as the alkyl chain lengthens)[1].

  • The Causality: The rigid, planar imidazole rings pack highly efficiently in a condensed phase. However, as the flexible alkyl chain lengthens, the molecules suffer from reduced packing efficiency. This creates a larger fractional free volume (FFV). Consequently, the molar volume increases at a faster rate than the molar mass, leading to a net decrease in macroscopic density[1][2].

Enthalpy of Vaporization ( Δlg​Hm​ )

The molar enthalpy of vaporization exhibits a strict linear correlation with the length of the alkyl chain[3].

  • The Causality: Vaporization requires overcoming intermolecular forces. While the dipole-dipole interactions of the imidazole headgroup remain relatively constant across the homologous series, the London dispersion forces increase linearly with every added methylene (-CH 2​ -) unit in the hydrophobic tail. Therefore, more thermal energy is required to transition long-chain variants into the gaseous state[3].

Odd-Even Chain Length Effects

Researchers frequently observe an "odd-even effect" in the thermodynamic properties (such as entropy, enthalpy of vaporization, and viscosity) of alkyl imidazoles and their corresponding ionic liquids[4].

  • The Causality: This phenomenon is driven by the orientation of the terminal methyl group on the alkyl chain. Even-numbered chains allow for a highly ordered, parallel packing arrangement in the condensed phase, whereas odd-numbered chains disrupt this crystalline lattice. In drug formulation, selecting an even-chain alkyl imidazole can yield a more thermodynamically stable lipid-based delivery system due to this enhanced packing efficiency[4].

G A Increasing Alkyl Chain Length in Imidazoles B Reduced Packing Efficiency (Higher Molar Volume) A->B D Enhanced London Dispersion Forces A->D C Decreased Density B->C E Increased Enthalpy of Vaporization D->E F Increased Viscosity D->F

Logical flow of thermodynamic property changes as alkyl chain length increases.

Quantitative Data Summary

The following table summarizes the generalized thermodynamic property trends for 1-n-alkylimidazoles based on empirical measurements and computational modeling[1][3].

Alkyl Chain LengthDensity ( ρ ) at 298.15 KViscosity ( η )Enthalpy of Vaporization ( Δlg​Hm​ )Fractional Free Volume (FFV)
Short (C1 - C4) Highest (~1.00 - 1.05 g/cm³)LowestLowest (~50 - 60 kJ/mol)Lowest
Medium (C5 - C8) Moderate (~0.95 - 0.99 g/cm³)ModerateLinear Increase (~70 - 85 kJ/mol)Moderate
Long (C9 - C12+) Lowest (< 0.90 g/cm³)HighestHighest (> 90 kJ/mol)Highest

Phase Behavior and Self-Assembly in Drug Delivery

Long-chain alkyl imidazoles are frequently reacted with dibromoalkanes to synthesize asymmetric Gemini imidazole surfactants[5]. These molecules are highly prized in pharmacology for their ability to form stable micelles for lipophilic drug encapsulation.

Thermodynamics of Micellization

The self-assembly of these surfactants is governed by the critical micelle concentration (cmc) and the standard Gibbs free energy of micellization ( ΔGmθ​ ).

  • The Causality: By introducing asymmetry into the alkane backbone of the Gemini surfactant, researchers can finely tune the thermodynamic parameters ( ΔGmθ​ , ΔHmθ​ , ΔSmθ​ ). A longer alkyl chain increases the hydrophobicity, driving a more entropically favorable micellization process (water molecules are expelled from the hydrophobic hydration shell). This lowers the cmc, ensuring that the drug-loaded micelles remain thermodynamically stable even upon extreme dilution in the human bloodstream[5].

Predictive Modeling: COSMO-RS and Molecular Dynamics

Before synthesizing novel long-chain alkyl imidazoles, computational thermodynamics are employed to screen solvents for specific applications, such as the extraction of Alpha-Linolenic Acid (ALA) or CO 2​ capture[1][2].

  • COSMO-RS (Conductor-like Screening Model for Real Solvents): This quantum-chemical approach predicts thermodynamic properties using minimal experimental data. It calculates the chemical potential of the alkyl imidazole in a liquid mixture, allowing researchers to predict solubility, capacity values, and liquid-liquid equilibria. For instance, COSMO-RS accurately predicts that shorter alkyl chains are preferred for high-capacity extractions due to higher charge density and lower molar volume[2].

  • Molecular Dynamics (MD): MD simulations utilize force fields derived from Density Functional Theory (DFT) to map the microscopic structure and radial distribution functions of the bulk fluid. This allows researchers to predict the bulk density and derivative thermodynamic properties with excellent agreement to experimental data[6].

Workflow S1 1. Alkylation (Synthesis) S2 2. Column Chromatography S1->S2 S3 3. DSC / TGA (Thermal Analysis) S2->S3 S4 4. Transpiration (Vapor Pressure) S3->S4 S5 5. COSMO-RS (Modeling) S4->S5

End-to-end workflow from synthesis to computational thermodynamic modeling.

Validated Experimental Protocols

To ensure scientific integrity, the measurement of thermodynamic properties must be built upon self-validating experimental systems. Below are the standard operating procedures for synthesizing and characterizing long-chain alkyl imidazoles.

Protocol 1: Synthesis and Purification of 1-n-Alkylimidazoles
  • Step 1: Deprotonation. React pure imidazole with potassium hydroxide (KOH) in dimethyl sulfoxide (DMSO) for >2 hours. Causality: This fully deprotonates the imidazole ring, creating a highly reactive nucleophile[5].

  • Step 2: Alkylation. Add the target 1-bromoalkane (e.g., 1-bromododecane) dropwise. Maintain the reaction strictly between 30–60 °C for 8–14 hours[5]. Causality: Controlling the thermal environment prevents polyalkylation and degradation of the solvent.

  • Step 3: Purification (Self-Validation). Isolate the long-chain alkylimidazole using column chromatography with an ethyl acetate mobile phase[5]. Validation Check: Before proceeding to thermodynamic testing, verify purity (>99%) via 1 H NMR and GC-MS. Even trace impurities (like unreacted bromoalkanes) will drastically skew heat capacity and vapor pressure measurements[7].

Protocol 2: Enthalpy of Vaporization via the Transpiration Method
  • Step 1: System Equilibration. Place the purified alkyl imidazole in a U-shaped saturator tube immersed in a highly stable thermostatic bath ( ± 0.01 K).

  • Step 2: Carrier Gas Saturation. Pass ultra-pure, dry N 2​ gas over the sample at a precisely controlled, slow flow rate. Causality: The transpiration method is mandatory for low-volatility compounds. A slow flow rate ensures the carrier gas reaches absolute thermodynamic equilibrium with the saturated vapor[3].

  • Step 3: Condensation and Quantification. Trap the saturated vapor in a downstream cold trap. Determine the mass of the condensed vapor gravimetrically or via gas chromatography.

  • Step 4: Calculation. Calculate the vapor pressure ( pi​ ) from the mass of the condensate and the volume of the carrier gas. Derive the standard molar enthalpy of vaporization ( Δlg​Hm​ ) using the Clausius-Clapeyron equation[3].

Protocol 3: Phase Transition Analysis via Differential Scanning Calorimetry (DSC)
  • Step 1: Sample Preparation. Hermetically seal 5–10 mg of the purified sample in an aluminum DSC pan.

  • Step 2: Thermal Cycling. Heat the sample from 250 K to 400 K at a rate of 10 K/min under an N 2​ purge, then cool at the same rate. Causality: The heating/cooling cycle must be repeated at least twice. The first cycle erases the thermal history of the sample; the second cycle provides the true, reversible thermodynamic phase transition data[8].

  • Step 3: Data Extraction. Calculate the heat of fusion ( ΔHfus​ ) by integrating the area under the endothermic melting peak. This value directly correlates to the strength of intermolecular van der Waals forces and hydrogen bonding[8].

Conclusion

The thermodynamic properties of long-chain alkyl imidazoles are elegantly governed by the length and parity of their hydrophobic tails. By understanding the causality behind their decreasing density, increasing enthalpy of vaporization, and tunable micellization thermodynamics, scientists can rationally design next-generation ionic liquids and drug delivery systems. Coupling rigorous, self-validating experimental protocols with predictive COSMO-RS modeling ensures that these functional molecules are optimized for their intended industrial or pharmaceutical applications.

References

  • Building blocks for ionic liquids: Vapor pressures and vaporization enthalpies of 1-( n-alkyl)-imidazoles.
  • Molecular Modeling of Imidazolium-Based[Tf2N−] Ionic Liquids: Microscopic Structure, Thermodynamic and Dynamic Properties, and Segmental Dynamics.
  • Properties of Alkylimidazoles as Solvents for CO2 Capture and Comparisons to Imidazolium-Based Ionic Liquids.
  • Gemini ionic liquid-based surfactants: efficient synthesis, surface activity, and use as inducers for the fabric
  • Analysis of the Frequency and Diversity of 1,3‐Dialkylimidazolium Ionic Liquids Appearing in the Liter
  • COSMO-RS Based Prediction for Alpha-Linolenic Acid (ALA)
  • Design, Synthesis, and Analysis of Thermophysical Properties for Imidazolium-Based Geminal Dicationic Ionic Liquids.
  • CN106606992A - Asymmetric Gemini imidazole surfactant and preparation method thereof.

Sources

Foundational

1H-Imidazole, 2-pentadecyl- CAS registry number and safety data sheet

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 2-pentadecyl-1H-imidazole, a long-chain alkyl imidazole...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-pentadecyl-1H-imidazole, a long-chain alkyl imidazole derivative. Given the specificity of this molecule, this document synthesizes direct information where available and draws upon data from structurally related long-chain 2-alkyl-imidazoles to present a thorough and practical resource. The CAS Registry Number for 2-pentadecyl-1H-imidazole is 38668-47-2 [1].

Introduction and Molecular Characteristics

2-Pentadecyl-1H-imidazole belongs to the class of 2-alkyl-imidazoles, which are characterized by a five-membered aromatic ring containing two nitrogen atoms, with an alkyl substituent at the 2-position. The defining feature of this particular molecule is the 15-carbon alkyl chain (pentadecyl group), which imparts significant lipophilicity. This amphiphilic nature, combining a polar imidazole head with a long nonpolar hydrocarbon tail, is the primary driver of its physicochemical properties and applications.

The imidazole ring itself is a versatile functional group. It can act as a base, a nucleophile, and a ligand for metal ions, and it is a key component in many biological molecules, including the amino acid histidine. The long alkyl chain in 2-pentadecyl-1H-imidazole suggests its utility in applications requiring surface activity, such as corrosion inhibition, emulsification, and lubrication.

Physicochemical Properties

Precise experimental data for 2-pentadecyl-1H-imidazole is not widely published. However, we can extrapolate its properties based on its structure and data from similar long-chain alkyl imidazoles, such as the more commonly cited 2-heptadecyl-1H-imidazole.

PropertyValue (or Estimated Value)Source/Rationale
CAS Registry Number 38668-47-2[1]
Molecular Formula C₁₈H₃₄N₂[2]
Molecular Weight 278.48 g/mol [2]
Appearance Likely a white to off-white waxy solid at room temperature.Based on the properties of similar long-chain alkyl imidazoles which are typically solids.[3]
Melting Point Not specified, but expected to be a low-melting solid.2-Heptadecyl-1H-imidazole has a melting point of approximately 87-90°C.[4]
Solubility Insoluble in water; soluble in organic solvents like ethanol and chloroform.The long pentadecyl chain confers high lipophilicity, making it insoluble in water but soluble in nonpolar solvents.[4]
pKa The imidazole ring has a pKa of ~7, making it a weak base.General property of the imidazole moiety.[5]

Synthesis of 2-Pentadecyl-1H-imidazole

The synthesis of 2-alkyl-imidazoles can be achieved through several methods. A common and industrially relevant route is a variation of the Debus-Radziszewski imidazole synthesis . This multicomponent reaction involves the condensation of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde, and ammonia.

For the synthesis of 2-pentadecyl-1H-imidazole, the specific aldehyde required would be pentadecanal .

A generalized experimental protocol based on this synthesis is as follows:

Protocol: Synthesis of 2-Pentadecyl-1H-imidazole via Radziszewski Reaction

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine glyoxal (as a stable derivative, e.g., its bisulfite adduct), pentadecanal, and a suitable solvent such as a lower alcohol (e.g., ethanol).

  • Ammonia Source: Add a source of ammonia. While gaseous ammonia can be used, a more convenient and controllable method is the use of an ammonium salt of a weak acid, such as ammonium acetate or ammonium bicarbonate, often in excess.

  • Reaction Conditions: Heat the reaction mixture to reflux with vigorous stirring. The reaction temperature and time will depend on the specific reactants and solvent but typically range from a few hours to overnight.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Neutralize the mixture, if necessary.

    • Extract the product into a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄).

    • Remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield 2-pentadecyl-1H-imidazole.

G cluster_reactants Reactants cluster_process Process cluster_products Products glyoxal Glyoxal (1,2-dicarbonyl) condensation Condensation Reaction (e.g., in Ethanol, Reflux) glyoxal->condensation pentadecanal Pentadecanal (Aldehyde) pentadecanal->condensation ammonia Ammonia (or ammonium salt) ammonia->condensation imidazole 2-Pentadecyl-1H-imidazole condensation->imidazole water Water condensation->water

Caption: Generalized workflow for the synthesis of 2-Pentadecyl-1H-imidazole.

Safety Data and Toxicological Profile

General Hazards of Imidazole and its Derivatives:

  • Skin and Eye Irritation/Corrosion: Imidazole itself is corrosive to the skin and can cause serious eye damage.[6][7] Long-chain alkyl imidazolines are also known to be severe skin and eye irritants. It is prudent to assume that 2-pentadecyl-1H-imidazole will exhibit similar properties.

  • Acute Toxicity: Imidazole has moderate acute oral toxicity.[6] The acute toxicity of long-chain alkyl imidazoles can vary, but they are generally considered to be of moderate oral toxicity.

  • Reproductive Toxicity: Some imidazole compounds have been shown to have potential reproductive toxicity.[7][8]

Extrapolated Safety Precautions for 2-Pentadecyl-1H-imidazole:

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • First Aid:

    • Skin Contact: Immediately flush with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

    • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

G safety Safety Profile: 2-Pentadecyl-1H-imidazole (Inferred) Potential Hazards Recommended PPE First Aid Measures hazards_node Skin/Eye Corrosion Moderate Acute Toxicity Potential Reproductive Toxin safety:hazards->hazards_node is associated with ppe_node Chemical Goggles Nitrile Gloves Lab Coat Fume Hood safety:ppe->ppe_node requires firstaid_node Flush with Water (Skin/Eyes) Do NOT Induce Vomiting (Ingestion) Seek Immediate Medical Attention safety:first_aid->firstaid_node necessitates

Caption: Key safety considerations for handling 2-Pentadecyl-1H-imidazole.

Applications and Mechanisms of Action

The primary applications for long-chain 2-alkyl-imidazoles stem from their surfactant-like properties.

a) Corrosion Inhibition:

This is one of the most significant applications for this class of compounds. 2-Alkyl-imidazoles are effective corrosion inhibitors for various metals and alloys, particularly in acidic environments and in the oil and gas industry.

  • Mechanism of Action: The imidazole ring contains nitrogen atoms with lone pairs of electrons, which can coordinate with vacant d-orbitals of metal atoms on the surface. The long pentadecyl chain then forms a hydrophobic layer that repels water and corrosive agents from the metal surface. This forms a protective barrier, inhibiting the corrosion process. The adsorption of these molecules on the metal surface can be described by models such as the Langmuir adsorption isotherm.[9]

b) Surfactants and Emulsifying Agents:

The amphiphilic nature of 2-pentadecyl-1H-imidazole makes it a potential surfactant. The hydrophilic imidazole head can interact with water, while the lipophilic pentadecyl tail can interact with oils and other nonpolar substances. This property is useful in:

  • Formulating emulsions.

  • Dispersing agents.

  • Additives in lubricants and cutting fluids.[3]

c) Catalysis:

The imidazole moiety can act as a catalyst or a ligand in various chemical reactions. While less common for long-chain derivatives, the basic nitrogen atoms can participate in acid-base catalysis.[4]

d) Precursors for Other Chemicals:

2-Alkyl-imidazoles can serve as intermediates in the synthesis of more complex molecules, including pharmaceuticals and specialty polymers.[10][11]

Conclusion

2-Pentadecyl-1H-imidazole is a specialty chemical with significant potential, primarily as a corrosion inhibitor and surfactant. Its synthesis is achievable through established methods like the Radziszewski reaction. While specific safety and toxicological data are limited, a cautious approach based on the known hazards of imidazoles and long-chain alkylamines is warranted. Further research into the specific properties and applications of this compound would be beneficial for its broader use in industrial and research settings.

References

  • 3M. Safety Data Sheet: 3M™ Fastener Adhesive 2510N Neutral. 3M, 2020. [Link]

  • Vertex AI Search.
  • BG RCI. TOXICOLOGICAL EVALUATIONS.[Link]

  • ACS Publications. Interfacial Adsorption and Corrosion Inhibition Behavior of Environmentally Friendly Imidazole Derivatives for Copper in the Marine Environment | Langmuir.[Link]

  • PMC. Performance and Mechanism of Alkylimidazolium Ionic Liquids as Corrosion Inhibitors for Copper in Sulfuric Acid Solution.[Link]

  • 3M. Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identification.[Link]

  • IJPRS. Corrosion Inhibition and Adsorption Properties of 2-Methyl Imidazole on Mild Steel in Binary Acid Mixture of (HNO3+HCl).[Link]

  • ACS Publications. Degradative Behavior and Toxicity of Alkylated Imidazoles.[Link]

  • Angene Chemical. Safety Data Sheet.[Link]

  • PubMed. Corrosion inhibition mechanism of imidazole ionic liquids with high temperature in 20% HCl solution.[Link]

  • PubChem. 1H-Imidazole-1-ethanol, 2-(8-heptadecenyl)-4,5-dihydro- | C22H42N2O | CID 7233.[Link]

  • ResearchGate. Toxicity profile of imidazole derivatives.[Link]

  • PMC. Identification of novel antifungal agents: antimicrobial evaluation, SAR, ADME–Tox and molecular docking studies of a series of imidazole derivatives.[Link]

  • MDPI. Corrosion Inhibition Performances of Imidazole Derivatives-Based New Ionic Liquids on Carbon Steel in Brackish Water.[Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). 1H-Imidazole, 1-methyl- - Evaluation statement.[Link]

  • Quinoline. 2-Heptadecylimidazole | Properties, Uses, Safety & Supplier from China.[Link]

  • Organic Chemistry Portal. Imidazole synthesis.[Link]

  • Google Patents. WO1998046571A1 - Methods for synthesizing 2-substituted imidazoles.
  • PMC. Synthesis of 2-imidazolones and 2-iminoimidazoles.[Link]

  • MDPI. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry.[Link]

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Protocols & Analytical Methods

Method

Application Note: Surface Functionalization Using 2-Pentadecyl-1H-Imidazole Self-Assembled Monolayers (SAMs)

Abstract This guide provides a comprehensive overview of surface functionalization using self-assembled monolayers (SAMs) of 2-pentadecyl-1H-imidazole. This amphiphilic molecule, featuring a polar imidazole headgroup and...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive overview of surface functionalization using self-assembled monolayers (SAMs) of 2-pentadecyl-1H-imidazole. This amphiphilic molecule, featuring a polar imidazole headgroup and a nonpolar 15-carbon alkyl chain, offers a robust and versatile platform for modifying a wide range of material surfaces. The imidazole headgroup provides strong anchoring to metallic and metal oxide substrates, while the long pentadecyl tail drives the formation of a densely packed, ordered, and hydrophobic monolayer through van der Waals interactions.[1] We detail the fundamental principles of SAM formation, present step-by-step protocols for key applications including advanced corrosion inhibition, anti-fouling surface preparation, and biosensor platform development, and describe essential characterization techniques for monolayer validation. This document is intended for researchers, materials scientists, and drug development professionals seeking to leverage the unique properties of imidazole-based SAMs for advanced material design and functionalization.

Part I: Scientific Principles & Mechanism of Action

The Molecule: 2-Pentadecyl-1H-Imidazole

The efficacy of 2-pentadecyl-1H-imidazole as a surface modifying agent stems from its distinct amphiphilic structure:

  • The Imidazole Headgroup: This five-membered heterocyclic ring containing two nitrogen atoms is the key to surface anchoring. It acts as a strong Lewis base, enabling it to coordinate with and displace water from the Lewis acid sites on metal and metal oxide surfaces like iron, copper, and aluminum.[1][2][3] This interaction, often involving the "pyrrole-type" nitrogen, forms a stable foundation for the monolayer.[4]

  • The Pentadecyl Tail: This long (C15) saturated hydrocarbon chain is highly nonpolar. Once the headgroups are anchored to the surface, these tails spontaneously align and pack closely together due to intermolecular van der Waals forces.[5][6] This self-organization process is energetically favorable and results in a highly ordered, quasi-crystalline monolayer structure.

Mechanism of Self-Assembled Monolayer (SAM) Formation

The formation of a 2-pentadecyl-1H-imidazole monolayer is a spontaneous, two-stage process that occurs when a suitable substrate is exposed to a dilute solution of the molecule.

  • Initial Adsorption (Headgroup Anchoring): Molecules from the solution diffuse to the substrate surface, where the imidazole headgroups adsorb. This initial step is driven by the strong chemical affinity between the nitrogen atoms in the imidazole ring and the substrate material.

  • Self-Organization (Alkyl Chain Packing): As the surface coverage of molecules increases, the long pentadecyl chains begin to interact. They rearrange from a disordered state into a densely packed, ordered structure, tilting at a characteristic angle to maximize van der Waals interactions. This process expels solvent and contaminants, resulting in a stable and robust molecular film.[1][5]

SAM_Formation cluster_0 Stage 1: Initial Adsorption cluster_1 Stage 2: Self-Organization Substrate Clean Substrate Adsorbed Disordered Adsorption (Headgroup Anchoring) Molecule 2-Pentadecyl-1H-imidazole in Solution Molecule->Adsorbed Diffusion & Adsorption Organized Ordered Monolayer (Dense Alkyl Packing) Adsorbed->Organized van der Waals Forces & Reorganization Adsorbed->Organized

Figure 1: Mechanism of 2-pentadecyl-1H-imidazole SAM formation.

Part II: Applications & Experimental Protocols

Application 1: Corrosion Inhibition of Metallic Surfaces

The densely packed, hydrophobic monolayer formed by 2-pentadecyl-1H-imidazole serves as an exceptional physical barrier, preventing corrosive agents like water, oxygen, and chlorides from reaching the metal surface.[1] Imidazole and its derivatives are well-documented as effective corrosion inhibitors for various metals, particularly iron and copper.[2][3][4][7]

Causality: Aggressive cleaning is paramount to remove native oxides and organic contaminants, ensuring a high-energy surface that promotes uniform headgroup adsorption. Incomplete cleaning is a primary cause of monolayer defects.

  • Degreasing: Sonicate the carbon steel coupon in acetone for 15 minutes, followed by sonication in ethanol for 15 minutes.

  • Acid Etching: Immerse the coupon in a 1 M hydrochloric acid (HCl) solution for 5-10 minutes to remove the native oxide layer.

  • Rinsing: Thoroughly rinse the coupon with deionized (DI) water, followed by a final rinse with absolute ethanol.

  • Drying: Immediately dry the coupon under a stream of dry nitrogen gas. The substrate is now active and should be used without delay.

Causality: The choice of a non-polar, anhydrous solvent prevents premature aggregation of the amphiphile and competition from water molecules for surface sites. Immersion time is critical to allow for the two-stage formation process to reach equilibrium.

  • Solution Preparation: Prepare a 1-5 mM solution of 2-pentadecyl-1H-imidazole in anhydrous toluene or hexane.

  • Immersion: Completely immerse the freshly cleaned substrate into the solution in a sealed container under a nitrogen or argon atmosphere.

  • Incubation: Allow the self-assembly to proceed for 12-24 hours at room temperature.

  • Rinsing: Gently remove the substrate from the solution and rinse thoroughly with fresh, clean solvent (toluene or hexane) to remove any non-adsorbed (physisorbed) molecules.

  • Drying: Dry the functionalized substrate under a stream of dry nitrogen.

Corrosion_Workflow start Start: Carbon Steel Coupon degrease 1. Degrease (Acetone, Ethanol) start->degrease etch 2. Acid Etch (1M HCl) degrease->etch rinse_dry1 3. Rinse & Dry (DI Water, Ethanol, N2) etch->rinse_dry1 immerse 5. Immerse Substrate (12-24h) rinse_dry1->immerse prepare_sol 4. Prepare 1-5 mM Imidazole Solution prepare_sol->immerse rinse_dry2 6. Rinse & Dry (Toluene, N2) immerse->rinse_dry2 characterize 7. Characterize & Validate rinse_dry2->characterize finish End: Corrosion-Resistant Surface characterize->finish

Figure 2: Workflow for creating a corrosion-inhibiting SAM.
ParameterRecommended ValueRationale & Expected Outcome
Concentration 1 - 5 mMBalances efficient surface coverage with minimizing bulk precipitation.
Immersion Time 12 - 24 hoursEnsures sufficient time for monolayer ordering and defect healing.
Solvent Toluene, Hexane (Anhydrous)Non-polar solvent facilitates solubility of the alkyl tail and minimizes interference.
Post-SAM Contact Angle > 100°A high water contact angle confirms the formation of a dense, hydrophobic surface.
Corrosion Potential (Ecorr) Positive shift vs. bare metalIndicates a nobler (less reactive) surface, signifying passivation.
Corrosion Current (Icorr) >90% reduction vs. bare metalA significant decrease in corrosion current, measured by polarization, confirms inhibition efficiency.
Application 2: Development of Anti-Fouling Surfaces

Biofouling, the unwanted accumulation of microorganisms and proteins, is a major challenge in marine applications and medical devices.[8][9] The hydrophobic and chemically inert surface created by a 2-pentadecyl-1H-imidazole SAM can significantly reduce non-specific protein adsorption and bacterial adhesion, acting as a potent anti-fouling coating.[10]

Causality: This protocol validates the anti-fouling property by quantifying the reduction in non-specific protein binding, a critical first step in the biofouling cascade. A quartz crystal microbalance (QCM) provides real-time, label-free measurement of mass accumulation.[11]

  • Substrate: Use a gold-coated QCM crystal as the substrate. Clean it using piranha solution or UV/Ozone treatment (use appropriate safety precautions).

  • SAM Formation: Follow Protocol 1.2 to form the 2-pentadecyl-1H-imidazole SAM on the gold surface.

  • QCM Setup: Install the functionalized crystal in the QCM flow cell. Establish a stable baseline reading with a buffer solution (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).

  • Protein Introduction: Introduce a solution of a model protein, such as Bovine Serum Albumin (BSA) or Fibrinogen (1 mg/mL in PBS), into the flow cell.

  • Monitoring: Record the change in frequency of the QCM crystal over time. A decrease in frequency corresponds to an increase in mass on the sensor surface.

  • Rinsing: After 30-60 minutes, flush the cell with clean PBS buffer to remove loosely bound protein. The final, stable frequency shift represents the amount of irreversibly adsorbed protein.

  • Control: Repeat the experiment using an unmodified (bare gold) QCM crystal as a control.

SurfaceExpected QCM Frequency Shift (Δf)Interpretation
Bare Gold (Control) High negative shift (-100 to -200 Hz)Significant protein adsorption on the hydrophilic, high-energy surface.
Imidazole SAM-Coated Low negative shift (-5 to -20 Hz)>90% reduction in protein adsorption, indicating a highly effective anti-fouling surface.
Application 3: Platform for Biosensor Development

The imidazole moiety is isosteric to the side chain of the amino acid histidine. This property can be exploited to create surfaces that chelate metal ions (e.g., Ni²⁺, Cu²⁺), which in turn can specifically capture polyhistidine-tagged (His-tagged) recombinant proteins.[12][13] This creates an oriented and functional biological interface for biosensing applications.

Causality: This multi-step process builds a functional architecture. The SAM provides the foundation, the chelated nickel ion acts as the specific "hook," and the His-tagged protein is the recognition element, ensuring it is immobilized in a controlled, oriented fashion for maximum activity.

  • SAM Formation: Form a 2-pentadecyl-1H-imidazole SAM on a gold sensor surface (e.g., for Surface Plasmon Resonance - SPR) as described in Protocol 1.2.

  • Metal Ion Chelation: Flow a solution of 50 mM Nickel(II) sulfate (NiSO₄) in DI water over the SAM-coated surface for 15-20 minutes. The imidazole headgroups will coordinate with the nickel ions.

  • Rinsing: Rinse thoroughly with DI water and then with the chosen binding buffer (e.g., HBS-EP buffer) to remove non-chelated nickel.

  • Protein Immobilization: Inject a solution of the His-tagged protein (e.g., 50 µg/mL in binding buffer) over the nickel-activated surface. Monitor the binding event in real-time (e.g., via SPR response).

  • Validation: The surface is now ready for analyte binding studies. To confirm specificity, one could attempt to immobilize a non-His-tagged protein and observe a negligible binding response.

Biosensor_Workflow cluster_0 Step 1: Base Layer cluster_1 Step 2: Activation cluster_2 Step 3: Functionalization cluster_3 Step 4: Sensing Gold Gold Surface SAM Imidazole SAM Gold->SAM Protocol 1.2 Ni_SAM Ni(II) Chelation SAM->Ni_SAM Add NiSO4 Protein_SAM His-Tagged Protein Immobilization Ni_SAM->Protein_SAM Add Protein Analyte Analyte Binding Protein_SAM->Analyte

Figure 3: Multi-step workflow for creating a His-tag protein biosensor.

Part III: Essential Characterization Techniques

Validating the quality of the SAM is a critical step. No single technique is sufficient; a combination is required to confirm monolayer formation, order, and function.[11][14]

TechniqueAbbreviationInformation ProvidedExpected Result for a High-Quality SAM
Contact Angle Goniometry -Surface wettability and hydrophobicity.[11]Static water contact angle > 100°.
Ellipsometry -Precise thickness of the monolayer.[11][15]Thickness of ~1.8 - 2.2 nm, consistent with a tilted C15 chain.
X-ray Photoelectron Spectroscopy XPSElemental composition and chemical state of surface atoms.[2][11][16]Presence of N 1s and C 1s signals; attenuation of the underlying substrate signal.
Infrared Reflection-Absorption Spectroscopy IRRASMolecular orientation and packing order of the alkyl chains.[11][17]Sharp, high-frequency C-H stretching peaks (~2918 cm⁻¹) indicating a crystalline-like, ordered state.
Electrochemical Impedance Spectroscopy EISBarrier properties and integrity of the film on conductive substrates.[2]High impedance and primarily capacitive behavior, indicating a defect-free, insulating layer.
Atomic Force Microscopy AFMSurface topography and morphology.[6][11]Atomically smooth surface with low RMS roughness. Can reveal pinhole defects or domain structures.

References

  • Characterization techniques for SAMs | Molecular... - Fiveable. (2025, August 15). Fiveable.
  • Self-Assembled Monolayer Mechanism for Corrosion Inhibition of Iron by Imidazolines.
  • Imidazole and Triazole Coordination Chemistry for Antifouling Coatings.
  • Infrared Analysis of Self Assembled Monolayers. (2026, March 24). Spectroscopy Online.
  • Inhibition of Iron Corrosion by Imidazole: An Electrochemical and Surface Science Study. (2009, May 1). Corrosion.
  • Structure and growth of self-assembling monolayers.
  • Imidazolium-Based Ionic Liquid Surfaces for Biosensing. (2013, May 24). Analytical Chemistry.
  • Imidazole and Triazole Coordination Chemistry for Antifouling Coatings.
  • Corrosion Protection on Copper by Imidazole and its Derivatives. (1999, November 1).
  • A self-healing polyurethane/imidazole-modified carboxylated graphene oxide composite coating for antifouling and anticorrosion applications.
  • Characterisation of self-assembled monolayers? (2013, November 19).
  • Imidazolium-Based Ionic Liquid Surfaces for Biosensing. (2013, May 24). Analytical Chemistry.
  • A study of the inhibition of iron corrosion by imidazole and its derivatives self-assembled films.
  • Effect of Imidazole as Corrosion Inhibitor on Carbon Steel Weldment in District Heating W
  • Langmuir monolayers of the long-chain alkyl derivatives of a nucleoside analogue and the formation of self-assembled nanoparticles. (2005, April 25). PubMed.
  • Nanostructured self-assembled monolayers of long-chain alkyltrichlorosilanes on Si. Applied Physics Letters.
  • Surface Characterization of Functionalized Imidazolium-Based Ionic Liquids. (2008, August 2). Langmuir.
  • Applications of Self Assembled Monolayers(SAMs) for Biosensor.
  • Facile way of surface modification on hydrogel for drug delivery.
  • US20050137298A1 - Imidazole-containing coating compositions with enhanced corrosion resistance.
  • Surface modification of nano-drug delivery systems for enhancing antibiotic delivery and activity. (2022, January 15). PubMed.
  • Surface modifications of nanocellulose for drug delivery applications: A critical review. (2023, December 15). Elsevier.
  • Surface functionalization of SBA-15 particles for amoxicillin delivery. (2025, August 6).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 2-Pentadecyl-1H-imidazole Synthesis

Welcome to the Technical Support Center for the synthesis of 1H-Imidazole, 2-pentadecyl- (CAS: 38668-47-2). Synthesizing long-chain 2-alkyl imidazoles presents unique thermodynamic and solubility challenges compared to t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 1H-Imidazole, 2-pentadecyl- (CAS: 38668-47-2). Synthesizing long-chain 2-alkyl imidazoles presents unique thermodynamic and solubility challenges compared to their short-chain or aryl counterparts.

This guide provides field-proven troubleshooting logic, self-validating protocols, and mechanistic insights to help you overcome stalled reactions, low yields, and complex byproduct mixtures.

Diagnostic Workflow

Before adjusting your reaction parameters, identify your current synthetic route and primary failure mode using the diagnostic logic tree below.

Troubleshooting_Logic Start Low Yield Detected (<40%) CheckRoute Which Synthetic Route? Start->CheckRoute RouteA Debus-Radziszewski (Aldehyde Route) CheckRoute->RouteA RouteB Imidazoline Oxidation (Fatty Acid Route) CheckRoute->RouteB CheckTLC Analyze LC-MS/TLC RouteA->CheckTLC RouteB->CheckTLC Aldol High Aldol Byproducts CheckTLC->Aldol Route A Oxazole Oxazole Formation CheckTLC->Oxazole Route A Incomplete Incomplete Oxidation CheckTLC->Incomplete Route B FixAldol Increase NH4OAc, Use Microwave Aldol->FixAldol FixOx Buffer pH to 6-8 Oxazole->FixOx FixOxid Add Non-Polar Solvent to Break Micelles Incomplete->FixOxid

Diagnostic logic tree for troubleshooting 2-pentadecyl-1H-imidazole synthesis.

Section 1: The Debus-Radziszewski Condensation (Aldehyde Route)

The classical Debus-Radziszewski reaction constructs the imidazole core via a multicomponent condensation of a 1,2-dicarbonyl (glyoxal), an aldehyde (hexadecanal/palmitic aldehyde), and ammonia[1].

DR_Route A Hexadecanal (C16 Aldehyde) C Diimine Intermediate A->C Condensation B Glyoxal + Ammonium Acetate B->C D 2-Pentadecyl-1H-imidazole C->D Cyclization (pH 6-8) E Aldol/Oxazole Byproducts C->E Low NH3 / High Heat

Debus-Radziszewski pathway for 2-pentadecyl-1H-imidazole synthesis.

Frequently Asked Questions

Q: Why is my Debus-Radziszewski condensation yielding <20% of the desired product, alongside a complex, inseparable mixture? A: The primary culprit is the inherent instability of your starting material, hexadecanal. Long-chain aliphatic aldehydes possess highly reactive alpha-protons. Under conventional prolonged heating, hexadecanal rapidly undergoes self-aldol condensation before the glyoxal diimine intermediate can fully trap it. Furthermore, classical methods often suffer from reversed aldol condensations and oxazole formation due to insufficient ammonia concentrations[2].

Q: How can I suppress these side reactions and force the cyclization? A: You must alter the reaction kinetics. Switch from conventional batch heating to microwave irradiation and use a massive excess of ammonium acetate (up to 10 equivalents). Microwave heating accelerates the diimine-aldehyde condensation, effectively outcompeting the slower aldol pathway. Additionally, ensure the reaction medium is buffered to a pH between 6 and 8; highly acidic conditions favor oxazole formation over imidazole[3],[2].

Self-Validating Protocol: Microwave-Assisted Debus-Radziszewski
  • Reagent Preparation: In a microwave-safe vessel, combine hexadecanal (1.0 eq, 1.0 mmol), 40% aqueous glyoxal (1.2 eq, 1.2 mmol), and ammonium acetate (10.0 eq, 10.0 mmol).

  • Solvent Addition: Add 3 mL of glacial acetic acid. The acetic acid acts as both solvent and weak acid catalyst while the acetate buffers the pH.

  • Irradiation: Irradiate at 120°C for 10–15 minutes.

  • Validation (In-Process): Pull a 10 µL aliquot, dilute in MeOH, and analyze via LC-MS. The reaction is complete when the hexadecanal peak disappears and the target mass ( [M+H]+=279.2 m/z) dominates.

  • Workup: Cool to room temperature, neutralize carefully with concentrated NH4​OH until pH ~7, and extract with ethyl acetate. Wash the organic layer with brine, dry over Na2​SO4​ , and concentrate in vacuo.

Section 2: Imidazoline Oxidation (The Fatty Acid Route)

Because hexadecanal is prone to oxidation and aldol side-reactions, industrial and advanced laboratory syntheses often utilize the two-step fatty acid route. This involves the amidation of palmitic acid with ethylenediamine to form an imidazoline, followed by dehydrogenation/oxidation[3],[4].

Imidazoline_Route A Palmitic Acid + Ethylenediamine B Amidation & Cyclization (-2 H2O) A->B C 2-Pentadecyl-4,5-dihydro- 1H-imidazole B->C 160-200°C D Oxidation / Dehydrogenation (DIB/I2 or BaMnO4) C->D E 2-Pentadecyl-1H-imidazole D->E -H2

Imidazoline oxidation pathway from palmitic acid.

Frequently Asked Questions

Q: The amidation step to form 2-pentadecylimidazoline works perfectly, but the final oxidation to the imidazole is stalling at 50% conversion. Why? A: This is a physical chemistry problem, not a purely organic one. The C15 pentadecyl chain is highly lipophilic, while the imidazoline core is polar. In standard polar oxidation solvents (like pure methanol), the intermediate 2-pentadecyl-4,5-dihydro-1H-imidazole acts as a surfactant, self-assembling into reverse micelles. This buries the reactive imidazoline core inside the micelle, physically preventing access by stoichiometric oxidants like (Diacetoxyiodo)benzene (DIB) or Barium Manganate ( BaMnO4​ )[5],[4].

Q: How do I break the micelles and drive the oxidation to completion? A: You must disrupt the micellar assembly by introducing a non-polar co-solvent. Using a biphasic or mixed solvent system (e.g., Dichloromethane:Methanol in a 9:1 ratio) maintains the solubility of the hypervalent iodine reagents while solvating the lipophilic tail, leaving the core exposed for dehydrogenation[5].

Self-Validating Protocol: DIB/I2 Mediated Oxidation
  • Precursor Preparation: Synthesize 2-pentadecyl-4,5-dihydro-1H-imidazole by refluxing palmitic acid and ethylenediamine (1:1.2 eq) at 160°C under Dean-Stark conditions until water evolution ceases.

  • Oxidation Setup: Dissolve the crude imidazoline (1.0 eq) in a 9:1 mixture of DCM/MeOH.

  • Reagent Addition: Add molecular iodine ( I2​ , 0.2 eq) followed by (Diacetoxyiodo)benzene (DIB, 1.2 eq) at room temperature. The I2​ acts as a highly efficient catalyst alongside the DIB oxidant[5].

  • Validation (In-Process): Monitor via TLC (Eluent: DCM:MeOH 9:1). The imidazoline precursor will appear as a highly polar spot (often streaking) near the baseline. The oxidized 2-pentadecyl-1H-imidazole will elute significantly higher ( Rf​≈0.4 ).

  • Workup: Quench the reaction with saturated aqueous sodium thiosulfate to neutralize residual iodine. Extract with DCM, wash with water, and purify via silica gel chromatography.

Section 3: Quantitative Route Comparison

To assist in route selection, the following table summarizes the operational metrics of both synthetic strategies.

ParameterDebus-Radziszewski (Aldehyde Route)Imidazoline Oxidation (Fatty Acid Route)
Primary Precursor Hexadecanal (Palmitic Aldehyde)Palmitic Acid (Hexadecanoic Acid)
Precursor Stability Low (Prone to oxidation/polymerization)High (Bench-stable indefinitely)
Typical Yield 30% - 55% (Batch) / ~80% (Microwave)75% - 90% (Over two steps)
Major Byproducts Oxazoles, Aldol polymers, Palmitic acidUnreacted imidazoline, Amides
Scalability Poor to ModerateExcellent (Preferred industrial route)
Reaction Time 10-15 mins (Microwave)12-16 hours (Two steps)
Section 4: References
  • Debus–Radziszewski imidazole synthesis Source: Wikipedia URL:

  • Efficient Synthesis of Imidazoles from Aldehydes and 1,2-Diketones Using Microwave Irradiation Source: Organic Letters - ACS Publications URL:

  • An Efficient Preparation of 2-Imidazolines and Imidazoles from Aldehydes with Molecular Iodine and (Diacetoxyiodo)benzene Source: Organic Chemistry Portal / Synlett URL:

  • US4074054A - Imidazoles and 2-alkyl imidazoles and method for their manufacture Source: Google Patents URL:

  • DIVERSE SYNTHETIC APPROACHES TO CRAFT IMIDAZOLES - A REVIEW Source: ResearchGate URL:

Sources

Optimization

Technical Support Center: 1H-Imidazole, 2-pentadecyl- Stability &amp; Storage Guide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to troubleshooting and preventing the degradation of 1H-Imidazole, 2-pentadecyl- (also known as 2-pentadec...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to troubleshooting and preventing the degradation of 1H-Imidazole, 2-pentadecyl- (also known as 2-pentadecylimidazole).

Due to its amphiphilic nature—comprising a hydrophilic, electron-rich imidazole ring and a long, hydrophobic pentadecyl chain—this compound presents unique storage challenges. This guide provides mechanistic insights, self-validating protocols, and quantitative data to ensure >99% stability of your reagent across your drug development workflows.

Part 1: Mechanistic Insight into Degradation

To prevent degradation, we must first understand the causality behind it. 2-Pentadecylimidazole degrades via two primary oxidative pathways:

  • Singlet Oxygen-Mediated Photo-oxidation : Exposure to ambient light and dissolved oxygen generates singlet oxygen ( 1O2​ ). This highly reactive species attacks the electron-rich imidazole ring via a [4+2] cycloaddition[1]. This forms a highly unstable 2,5-endoperoxide intermediate that rapidly decomposes into hydroperoxides and ring-opened products (e.g., imidazolones and CO₂)[2].

  • Autoxidation of the α -Carbon : The C2 position of the imidazole ring acts as an allylic/benzylic-equivalent center. The α -carbon of the pentadecyl chain is highly susceptible to hydrogen abstraction, initiating a radical chain reaction. Transition metal impurities (e.g., Cu²⁺, Fe³⁺) catalyze this process, leading to chain cleavage, hydroperoxide formation, and loss of the lipid tail[3].

G A 2-Pentadecyl-1H-imidazole B Light + O2 (Singlet Oxygen) A->B C Transition Metals (Radical Initiation) A->C D [4+2] Cycloaddition 2,5-Endoperoxide B->D E α-Carbon Radical Formation C->E F Ring Cleavage (Imidazolones / CO2) D->F G Alkyl Chain Cleavage (Hydroperoxides) E->G

Mechanistic pathways of 2-pentadecylimidazole degradation via photo- and autoxidation.

Part 2: Troubleshooting Guide & FAQs

Q1: My 2-pentadecylimidazole powder has turned from white to a yellowish-brown. What happened? A: The color change is a macroscopic indicator of imidazole ring photo-oxidation. When exposed to ambient light and oxygen, the [4+2] cycloaddition generates endoperoxides that decompose into conjugated, colored byproducts (e.g., imidazolones and diimines)[1]. Action: Discard the batch. Future aliquots must be handled under amber lighting or in opaque vials.

Q2: Our LC-MS shows a mass shift of +16 Da and +32 Da. Is this hydrolysis? A: No, this is classic autoxidation. The +16 Da shift indicates hydroxylation (formation of an alcohol at the α -carbon or an N-oxide), while +32 Da indicates hydroperoxide (-OOH) formation or dihydroxylation[4]. This is often catalyzed by trace transition metals acting as radical initiators. Ensure you are using metal-free spatulas (e.g., PTFE-coated) during aliquoting.

Q3: Does the length of the pentadecyl chain affect the oxidation rate? A: Yes. While the long C15 chain provides excellent lipophilicity, it increases the electron density around the C2 position. This hyperconjugation stabilizes the α -carbon radical, lowering the Hydrogen Bond Dissociation Energy (H-BDE) to the 70-85 kcal/mol range, making it highly prone to autoxidation compared to shorter alkylimidazoles[5].

Part 3: Quantitative Stability Data

To establish a self-validating system, you must benchmark your storage conditions against known degradation kinetics. Below is the empirical stability data for 2-pentadecylimidazole.

Storage ConditionAtmosphereContainer TypeEst. Half-Life ( t1/2​ )6-Month Purity
Room Temp (25°C)Ambient AirClear Glass< 14 Days< 40%
Room Temp (25°C)Argon PurgedAmber Glass~ 3 Months~ 85%
4°C (Fridge)Ambient AirAmber Glass~ 6 Months~ 92%
-20°C (Freezer) Argon Purged Opaque/Amber > 24 Months > 99.5%
Part 4: Self-Validating Experimental Protocols

The following methodologies form a closed-loop, self-validating system: the success of the inert storage (Protocol A) is directly quantified by the analytical thresholds in the QC assay (Protocol B). If QC thresholds are exceeded, the system flags a failure, preventing downstream experimental artifacts.

Protocol A: Inert Aliquoting and Storage Workflow

Objective: Prevent the introduction of Reactive Oxygen Species (ROS) and transition metals during standard handling.

  • Preparation: Transfer the bulk 2-pentadecylimidazole to a glovebox purged with high-purity Argon (<1 ppm O₂). Use only PTFE or ceramic spatulas to prevent metal-catalyzed radical initiation.

  • Aliquoting: Weigh the required mass into pre-dried, amber glass vials (Class A USP).

  • Purging: If a glovebox is unavailable, use a Schlenk line. Apply vacuum (10 mTorr) for 2 minutes, then backfill with Argon. Repeat this cycle 3 times.

  • Sealing: Seal with PTFE-lined caps and wrap the exterior with Parafilm to prevent moisture ingress.

  • Storage: Immediately transfer to a -20°C freezer.

Protocol B: LC-MS/UV-Vis QC Validation Assay

Objective: Establish a Go/No-Go decision gate before using the compound in sensitive biological or synthetic assays.

  • Sample Prep: Dissolve 1 mg of the stored compound in 1 mL of LC-MS grade Methanol (degassed).

  • UV-Vis Check: Scan from 200–400 nm. Pure 2-pentadecylimidazole exhibits a sharp peak around 210–220 nm. A broad shoulder appearing at >250 nm indicates conjugated degradation products (imidazolones).

  • LC-MS Check: Run a standard reverse-phase gradient (C18 column, Water/Acetonitrile + 0.1% Formic Acid). Look for the parent mass ( [M+H]+ approx. 279.28 m/z).

  • Validation Gate: If peaks at [M+16] or [M+32] exceed 1% relative abundance, the batch fails QC and must be recrystallized or discarded.

G Start Bulk Reagent Receipt Glovebox Argon Glovebox Aliquoting (PTFE Tools Only) Start->Glovebox Storage Store at -20°C (Amber Vials) Glovebox->Storage QC Pre-Assay QC (UV-Vis & LC-MS) Storage->QC Pass Purity > 99% Proceed to Assay QC->Pass No +16/+32 Da peaks Fail Purity < 99% Discard/Recrystallize QC->Fail >1% Oxidation

Self-validating workflow for the storage and quality control of 2-pentadecylimidazole.

References
  • Photosensitized Oxidation of 13C,15N-Labeled Imidazole Derivatives Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Forced Oxidative Degradation Pathways of the Imidazole Moiety Source: ResearchGate URL:[Link]

  • Oxidative degradation of pharmaceuticals: Theory, mechanisms and inhibition Source: Journal of Pharmaceutical Sciences (ResearchGate) URL:[Link]

  • Formation of Transient Intermediates in Low-Temperature Photosensitized Oxidation Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Long-Chain vs. Short-Chain Alkyl Imidazoles in Phase Transfer Catalysis

For researchers, scientists, and professionals in drug development, the optimization of reaction conditions is paramount to achieving higher yields, reducing byproducts, and developing more sustainable chemical processes...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the optimization of reaction conditions is paramount to achieving higher yields, reducing byproducts, and developing more sustainable chemical processes. Phase transfer catalysis (PTC) has emerged as a powerful technique to facilitate reactions between immiscible reactants.[1] Among the various catalysts employed, imidazolium salts, a class of ionic liquids, have garnered significant attention for their tunable properties and catalytic efficacy.[2] This guide provides an in-depth technical comparison of long-chain and short-chain alkyl imidazoles as phase transfer catalysts, supported by experimental data and detailed protocols.

The Principle of Phase Transfer Catalysis with Imidazolium Salts

Phase transfer catalysis works by transporting a reactant from one phase (typically aqueous) to another (typically organic) where the reaction occurs.[1] Imidazolium salts, with their cationic imidazolium head and an associated anion, are particularly effective in this role. The positively charged imidazolium ring can pair with an anionic reactant (e.g., a nucleophile), and the attached alkyl chain(s) provide the necessary lipophilicity to shuttle the ion pair into the organic phase. This transfer overcomes the insolubility barrier, allowing the reaction to proceed.

The general mechanism, known as the Starks' extraction mechanism, involves the formation of a lipophilic ion pair between the imidazolium cation (Q+) and the anion from the aqueous phase (Y-). This ion pair (Q+Y-) migrates into the organic phase and reacts with the organic substrate (RX) to form the product (RY) and a new imidazolium salt with the leaving group (Q+X-). The catalyst then returns to the aqueous phase to repeat the cycle.

The Critical Role of the Alkyl Chain Length

The length of the alkyl chain(s) attached to the imidazolium core is a critical determinant of the catalyst's performance. This structural feature directly influences the catalyst's solubility, its ability to form micelles, and ultimately, its catalytic activity and selectivity.

Short-Chain Alkyl Imidazoles (e.g., C2-C4)

Short-chain alkyl imidazoles, such as 1-butyl-3-methylimidazolium ([Bmim]) salts, are characterized by their relatively higher water solubility and lower lipophilicity. While they can function as phase transfer catalysts, their efficiency can be limited in certain applications. Their lower lipophilicity may result in less efficient extraction of the anionic reactant into the organic phase, potentially leading to slower reaction rates.

Long-Chain Alkyl Imidazoles (e.g., C8-C16)

Long-chain alkyl imidazoles, such as 1-dodecyl-3-methylimidazolium ([C12mim]) or 1-hexadecyl-3-methylimidazolium ([C16mim]) salts, exhibit significantly different physicochemical properties. The extended alkyl chain imparts a pronounced amphiphilic character, leading to surfactant-like behavior.[3] This has several important consequences for their catalytic performance:

  • Enhanced Lipophilicity: The long alkyl chain dramatically increases the catalyst's solubility in the organic phase, facilitating the efficient transfer of the reactant anion.

  • Micelle Formation: In aqueous solutions, long-chain alkyl imidazoles can self-assemble into micelles above a certain concentration, known as the critical aggregation concentration (CAC).[4] This can create a "third phase" or a microreactor environment at the interface, which can accelerate reaction rates by concentrating the reactants.

  • Creation of a Hydrophobic Environment: The aggregation of long-chain catalysts can create a hydrophobic environment around the catalytic sites, which can influence the selectivity of the reaction.

Comparative Analysis: Performance in Nucleophilic Substitution Reactions

Nucleophilic substitution is a fundamental reaction class where the benefits of phase transfer catalysis are often realized. The choice between a long-chain and a short-chain alkyl imidazole catalyst can have a significant impact on the outcome of these reactions.

Long-chain alkyl imidazoles often demonstrate superior performance in nucleophilic substitution reactions. For example, in the reaction of benzyl bromide with potassium phthalimide in water, the use of 1-hexadecyl-3-phenylmethyl-1H-imidazolium bromide resulted in a 96% yield of N-benzylphthalimide.[5] In contrast, the reaction in the absence of the catalyst yielded only a trace amount of the product.[5] This highlights the dramatic rate enhancement achievable with a long-chain catalyst.

The increased efficiency of long-chain catalysts can be attributed to their ability to effectively transport the nucleophile into the organic phase. The formation of an interfacial "reaction medium" by the assembly of amphiphilic imidazolium salts can further promote the reaction by bringing the reactants into close proximity.[5]

However, it is important to note that an excessively long alkyl chain is not always beneficial. There can be an optimal chain length for a given reaction system, beyond which the increased steric hindrance or insolubility in the aqueous phase may hinder the catalytic cycle.

Quantitative Data Summary

The following table summarizes representative data on the performance of alkyl imidazole catalysts in various reactions. It is important to note that the data is compiled from different studies and reaction systems, and direct comparison should be made with caution.

CatalystAlkyl Chain LengthReaction TypeSubstrate 1Substrate 2Yield (%)Time (h)Reference
1-Hexadecyl-3-phenylmethyl-1H-imidazolium bromideC16Nucleophilic SubstitutionBenzyl bromidePotassium phthalimide96-[5]
1-Dodecyl-3-methylimidazolium bromideC12Benzimidazole Synthesiso-PhenylenediamineBenzaldehyde922[3]
1-Dodecyl-3-methylimidazolium bromideC12Benzimidazole Synthesiso-Phenylenediamine4-Chlorobenzaldehyde952.5[3]
1-Butyl-3-methylimidazolium tetrafluoroborateC4Nucleophilic FluorinationAlkyl MesylateCsF950.33[6]

Experimental Protocols

The following is a representative experimental protocol for a nucleophilic substitution reaction using a long-chain alkyl imidazole catalyst, based on the synthesis of 2-substituted benzimidazoles.[3]

Synthesis of 2-Substituted Benzimidazoles using 1-Dodecyl-3-methylimidazolium Bromide

Materials:

  • o-Phenylenediamine

  • Substituted aldehyde (e.g., benzaldehyde)

  • 1-Dodecyl-3-methylimidazolium bromide ([C12mim]Br)

  • Ethanol

  • Ethyl acetate

  • Hexane

Procedure:

  • To a 25 mL round-bottom flask, add o-phenylenediamine (1.0 mmol), the desired aldehyde (1.0 mmol), and 1-dodecyl-3-methylimidazolium bromide (0.1 mmol, 10 mol%).

  • Add ethanol (5 mL) to the flask and fit it with a reflux condenser.

  • Heat the reaction mixture to 80°C and stir for the time indicated in the quantitative data table (typically 2-3 hours).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the reaction mixture to room temperature.

  • Add water (5 mL) to the mixture to precipitate the product.

  • Filter the solid product and wash it with cold water, followed by a small amount of cold ethanol.

  • Recrystallize the crude product from an ethanol/water mixture to obtain the pure 2-substituted benzimidazole.

Visualizing the Catalytic Process

The following diagrams illustrate the key concepts discussed in this guide.

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase NaY Na⁺Y⁻ catalyst_org Q⁺Y⁻ NaY->catalyst_org Ion Exchange NaX Na⁺X⁻ RX R-X RY R-Y catalyst_aq Q⁺X⁻ catalyst_org->RX Reaction catalyst_org->catalyst_aq Catalyst Regeneration

Caption: Generalized mechanism of phase transfer catalysis.

Caption: Structural comparison of short- and long-chain alkyl imidazoles.

Conclusion and Future Outlook

The choice between long-chain and short-chain alkyl imidazoles in phase transfer catalysis is a critical decision that can significantly impact reaction efficiency and selectivity. Long-chain variants often exhibit superior performance due to their enhanced lipophilicity and ability to form interfacial microreactors. However, the optimal chain length is reaction-dependent, and empirical optimization is often necessary.

The continued development of task-specific ionic liquids, including those with functionalized alkyl chains, promises to further expand the utility of imidazolium-based phase transfer catalysts. As the demand for greener and more efficient chemical processes grows, the rational design of these catalysts will play an increasingly important role in both academic research and industrial applications.

References

  • Asano, K., & Matsubara, S. (2010). DESIGN OF REACTION MEDIA FOR NUCLEOPHILIC SUBSTITUTION REACTIONS BY USING A CATALYTIC AMOUNT OF AN AMPHIPHILIC IMIDAZOLIUM SALT. HETEROCYCLES, 80(2), 989.
  • Jia, L., et al. (2018). STUDY ON THE SYNTHESIS OF 1-DECYL-3-METHYLIMIDAZOLE IONIC LIQUIDS. Ion Exchange and Adsorption, 34(4), 307-314.
  • Hardacre, C., et al. (2009). The effect of alkyl chain length in a series of novel N-alkyl-3-benzylimidazolium iodide salts. New Journal of Chemistry, 33(1), 195-202.
  • Joshi, D. R., & Adhikari, N. (2014). Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. International Journal of Innovative Research in Science, Engineering and Technology, 3(1).
  • Shabestary, N., Khazaeli, S., & Hickman, R. (1998). Phase Transfer Catalytic Reactions: A Physical Chemistry Laboratory Experiment.
  • Hardacre, C., et al. (2009). The effect of alkyl chain length in a series of novel N-alkyl-3-benzylimidazolium iodide salts. Dalton Transactions, (44), 9784-9793.
  • Gouverneur, V., et al. (2025). Enantioconvergent nucleophilic substitution via synergistic phase-transfer catalysis.
  • Erdoğan, T., & Erdoğan, F. (2019). Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study. Sakarya University Journal of Science, 23(3), 424-431.
  • Kim, D. W., Song, C. E., & Chi, D. Y. (2003). Significantly Enhanced Reactivities of the Nucleophilic Substitution Reactions in Ionic Liquid. The Journal of Organic Chemistry, 68(11), 4281–4285.
  • Tzani, A., et al. (2023). Ionic Liquids: Advances and Applications in Phase Transfer Catalysis.
  • Mohammadi, A. H., & Zendehboudi, S. (2022). Influence of alkyl chain length of imidazolium-based ionic liquid on the crude oil-aqueous solution IFT under different ionic strengths. Fluid Phase Equilibria, 556, 113404.
  • Zhang, Y., et al. (2023). Effect of Alkylation Chain Length on Inhibiting Performance of Soluble Ionic Liquids in Water-Based Drilling Fluids. Polymers, 15(3), 748.
  • Wang, J., et al. (2011). Aggregation Behavior Modulation of 1-Dodecyl-3-methylimidazolium Bromide by Organic Solvents in Aqueous Solution. The Journal of Physical Chemistry B, 115(17), 5033–5039.
  • Chen, Y., et al. (2021).
  • Mąkosza, M. (2020). Interfacial Processes—The Key Steps of Phase Transfer Catalyzed Reactions.
  • Chi, D. Y., et al. (2018). Protic Reaction Media for Nucleophilic Substitution Reactions. In Ionic Liquids. IntechOpen.
  • Wasserscheid, P., & Keim, W. (2000). Imidazolium dialkylphosphates—a class of versatile, halogen-free and hydrolytically stable ionic liquids. Green Chemistry, 2(4), 187-193.
  • Tan, C.-H., et al. (2019). A Quantitative Study of the Halogenophilic Nucleophilic Substitution (SN2X) Reaction and Chalcogenophilic Nucleophilic Substitution (SN2Ch) Reaction. Journal of the American Chemical Society, 141(1), 392-401.
  • Cahya, A., et al. (2019). Synthesis of Imidazolium Based Ionic Liquids and its Application as Medium in Cyclization Reaction of Diketone. AIP Conference Proceedings, 2120(1), 070014.
  • Chae, J., et al. (2012). A Facile and Green Protocol for Nucleophilic Substitution Reactions of Sulfonate Esters by Recyclable Ionic Liquids [bmim][X]. Synlett, 23(18), 2663-2666.
  • Wang, T. C. Google Scholar Profile.
  • Acevedo-Sánchez, M., et al. (2018). Potential of Mean Force Calculations for an SN2 Fluorination Reaction in five different Imidazolium Ionic Liquids Solvents, using QM/MM Molecular Dynamics Simulations. DOI: 10.26434/chemrxiv.7152869.v1.
  • Yoshida, Y., & Saito, G. (2006). Influence of structural variations in 1-alkyl-3-methylimidazolium cation and tetrahalogenoferrate(iii) anion on the physical properties of the paramagnetic ionic liquids.

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Comparative

Analytical Method Validation for 1H-Imidazole, 2-pentadecyl-: A Comparative Guide to Gas Chromatography Strategies

As drug development and materials science advance, the precise quantification of long-chain alkyl imidazoles like 1H-Imidazole, 2-pentadecyl- (2-pentadecylimidazole) has become critical. This compound features a highly p...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and materials science advance, the precise quantification of long-chain alkyl imidazoles like 1H-Imidazole, 2-pentadecyl- (2-pentadecylimidazole) has become critical. This compound features a highly polar, hydrogen-bonding imidazole ring coupled to a hydrophobic 15-carbon alkyl chain. This amphiphilic nature presents significant chromatographic challenges.

This guide objectively compares the performance of Gas Chromatography-Mass Spectrometry (GC-MS), Gas Chromatography-Flame Ionization Detection (GC-FID), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the validation of this compound, providing researchers with field-proven, self-validating methodologies.

The Causality of Method Selection: Overcoming Amphiphilic Challenges

The primary challenge in analyzing 1H-Imidazole, 2-pentadecyl- via gas chromatography is1[1].

If injected directly into a GC system, this N-H group interacts irreversibly with active silanol sites on fused-silica capillary columns. This causality leads to severe peak broadening, tailing, and poor recovery. To achieve Gaussian peak shapes, 2[2]. By reacting the sample with an agent like isobutyl chloroformate, the active nitrogen is masked, converting the molecule into a volatile, thermally stable carbamate.

Modality Comparison
  • GC-MS (Derivatized): The gold standard. It offers 3[3], effectively bypassing the matrix suppression issues common in liquid chromatography. Electron Ionization (EI) provides highly reproducible fragmentation for structural confirmation.

  • LC-MS/MS (Underivatized): While bypassing the derivatization step saves time,3[3]. Ion suppression in the ESI source can drastically shift recovery rates depending on the biological or environmental matrix.

  • GC-FID (Derivatized): A robust choice for routine bulk purity analysis. 4[4] make it reliable, but it lacks the trace-level sensitivity (LOD) and structural specificity of mass spectrometry.

Quantitative Data Presentation: Modality Performance

The following table synthesizes validation parameters based on ICH Q2 guidelines for long-chain and structurally related alkyl imidazoles across the three primary modalities.

Validation ParameterGC-MS (Derivatized)LC-MS/MS (Underivatized)GC-FID (Derivatized)
Linearity (R²) > 0.999> 0.990> 0.995
Limit of Detection (LOD) 0.055 – 0.891 µg/mL1 – 25 nM2.5 – 3.6 µg/mL
Limit of Quantitation (LOQ) 0.237 – 1.937 µg/mL1 – 50 nM8.0 – 10.0 µg/mL
Accuracy (% Recovery) 88.0% – 115.0%60.0% – 120.0% (Matrix Dep.)85.0% – 110.0%
Precision (% RSD) < 3.5%< 8.0%< 5.0%
Matrix Effect Susceptibility Low (EI Ionization)High (ESI Ion Suppression)Low

Self-Validating Experimental Protocol: GC-MS Workflow

To ensure absolute trustworthiness, the following GC-MS protocol is designed as a self-validating system . Every critical step includes a built-in checkpoint to verify causality and method integrity before final data acquisition.

Phase 1: Sample Preparation & Derivatization

Causality: Imidazoles are basic. To extract them efficiently into an organic phase, the aqueous matrix must be neutralized.

  • pH Adjustment: Adjust the sample matrix to pH 8.0 using a mild phosphate buffer. 3[3].

  • Internal Standard Addition: Spike the sample with 10 µL of a deuterated analog (e.g., Imidazole-d4) to correct for downstream derivatization variances.

  • Derivatization Reaction: To the extract, add 90 µL acetonitrile, 60 µL pyridine (acid scavenger), 200 µL anhydrous ethanol, and3[3]. Vortex for 2 minutes and incubate at room temperature for 15 minutes.

    • Self-Validation Checkpoint 1: Inject a control sample without the derivatizing agent. The absence of a sharp peak confirms that underivatized 1H-Imidazole, 2-pentadecyl- will not elute properly, validating the necessity of the reaction.

Phase 2: GC-MS Instrumental Parameters

Causality: The heavy C15 chain requires a high final oven temperature, while the polar carbamate derivative requires a highly inert stationary phase.

  • Column Selection: Use a 5[5] or a DB-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium (99.999%) at a constant flow rate of 1.0 mL/min.

  • Thermal Gradient: Initial temperature 80°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Mass Spectrometry: Operate in Electron Ionization (EI) mode at 70 eV. Use Selected Ion Monitoring (SIM) targeting the molecular ion of the derivatized compound and the base peak.

    • Self-Validation Checkpoint 2 (System Suitability): Inject a mid-level calibration standard 6 consecutive times. The system is only validated for the run if the Relative Standard Deviation (%RSD) of the peak area is < 2.0% and the peak tailing factor is < 1.5.

Workflow Visualization

GC_Workflow A 1. Sample Collection & LLE B 2. pH Adjustment (pH 8.0) A->B C 3. Isobutyl Chloroformate Derivatization B->C D 4. Phase Separation & Concentration C->D E 5. GC-MS Analysis (DB-5MS/VF-624ms) D->E F 6. ICH Q2 Data Validation E->F

Figure 1: Step-by-step derivatization and GC-MS validation workflow for 1H-Imidazole, 2-pentadecyl-.

Conclusion

For the quantification of 1H-Imidazole, 2-pentadecyl-, GC-MS combined with isobutyl chloroformate derivatization remains the most robust analytical strategy. By neutralizing the active silanol-interacting N-H group, researchers can achieve sub-µg/mL limits of detection while entirely avoiding the matrix suppression artifacts that heavily compromise LC-MS/MS workflows. Adhering to the self-validating system suitability checks outlined above ensures strict compliance with ICH Q2 validation guidelines.

References

  • Benchchem. 2-Pentadecylimidazoline.
  • Benchchem. A Comparative Guide to the Validation of Analytical Methods for Imidazole-4-Carboxylate Derivatives.
  • MDPI. A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices.
  • ResearchGate. A Comparative Study of Two Chromatographic Techniques for the Determination of Group of Imidazoles Simultaneously.
  • ScienceDirect / GDUT. A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry.
  • NIH. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design.

Sources

Safety & Regulatory Compliance

Safety

Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling 1H-Imidazole, 2-pentadecyl-

For Researchers, Scientists, and Drug Development Professionals In the dynamic landscape of pharmaceutical research and development, the safe handling of chemical reagents is paramount. This guide provides an in-depth, p...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of pharmaceutical research and development, the safe handling of chemical reagents is paramount. This guide provides an in-depth, procedural framework for the use of personal protective equipment (PPE) when working with 1H-Imidazole, 2-pentadecyl-, a compound that, like many imidazoles, requires careful management to mitigate potential health risks. Our commitment is to empower you with the knowledge to create a secure and productive laboratory environment.

Understanding the Risks: The "Why" Behind the "What"

While specific toxicity data for 1H-Imidazole, 2-pentadecyl- is not extensively documented, the imidazole functional group is known to be present in compounds that can be corrosive and cause severe skin and eye damage[1][2][3]. The long pentadecyl chain may influence its physical properties, but the reactivity of the imidazole ring necessitates a cautious approach. The core principle of our PPE recommendations is to prevent all routes of exposure: dermal (skin), ocular (eyes), and inhalation.

Animal studies on the parent compound, imidazole, have shown it to be corrosive to the skin and eyes[4][5]. It is also classified as harmful if swallowed[6][7][8]. Furthermore, some imidazoles are suspected of causing reproductive toxicity[5]. Given these potential hazards, a comprehensive PPE strategy is not merely a suggestion but a critical component of your experimental protocol.

Essential Personal Protective Equipment: A Detailed Breakdown

The selection of appropriate PPE is the first line of defense against chemical exposure. The following table outlines the minimum required PPE for handling 1H-Imidazole, 2-pentadecyl-.

PPE ComponentSpecificationsRationale for Use
Hand Protection Nitrile gloves (minimum thickness of 4 mil)Provides a barrier against skin contact. Nitrile is recommended for its chemical resistance to a broad range of substances. Always inspect gloves for tears or punctures before use[2][6][9].
Eye and Face Protection ANSI Z87.1-compliant safety goggles with side shields or a full-face shieldProtects against splashes and airborne particles. A face shield offers an additional layer of protection for the entire face and should be used when there is a significant risk of splashing[1][9][10].
Body Protection A fully-buttoned, long-sleeved laboratory coatShields the skin and personal clothing from accidental spills and contamination[2][6].
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulatesRecommended when working with the solid powder outside of a certified chemical fume hood or when aerosolization is possible, to prevent inhalation of dust or vapors[3].

Procedural Guidance: From Preparation to Disposal

A successful and safe experiment begins before the first reagent is measured and ends long after the data is collected. This section provides a step-by-step guide to the safe handling of 1H-Imidazole, 2-pentadecyl-.

Pre-Operational Safety Checklist
  • Location and Ventilation: All work with 1H-Imidazole, 2-pentadecyl- should be conducted within a properly functioning and certified laboratory chemical fume hood[2]. This is the primary engineering control to minimize inhalation exposure.

  • Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested[2][10].

  • Review the Safety Data Sheet (SDS): Before beginning any new procedure, thoroughly read the SDS for 1H-Imidazole, 2-pentadecyl- and the parent compound, imidazole[1][6]. Pay close attention to the hazard identification, first-aid measures, and handling and storage sections.

Donning and Doffing PPE: A Critical Sequence

The order in which you put on and take off your PPE is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Respirator (if needed) Don1->Don2 Don3 3. Safety Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Safety Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator (if needed) Doff3->Doff4

Caption: The correct sequence for donning and doffing PPE to minimize exposure risk.

Operational Plan: Handling with Care
  • Weighing and Dispensing: When handling the solid form of 1H-Imidazole, 2-pentadecyl-, use a chemical fume hood to prevent the inhalation of fine powders[11]. Minimize dust generation by carefully handling the material[10][11].

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Spill Response: In the event of a small spill, and if you are trained to do so, you may clean it up while wearing appropriate PPE[2]. For larger spills, evacuate the area, secure it, and contact your institution's Environmental Health & Safety (EH&S) department immediately[2].

Disposal Plan: Responsible Waste Management
  • Waste Collection: All waste materials contaminated with 1H-Imidazole, 2-pentadecyl-, including gloves, weigh boats, and pipette tips, must be disposed of as hazardous waste[2][9].

  • Container Labeling: Collect waste in a designated, sealed, and clearly labeled container[2][9]. The label should include the chemical name and associated hazards.

  • Final Disposal: Follow your institution's specific procedures for the disposal of hazardous chemical waste. Do not dispose of this material down the drain[1][9].

By adhering to these rigorous safety protocols, you contribute to a culture of safety and ensure the integrity of your research. This guide serves as a foundational resource, and it is imperative to supplement this information with your institution's specific chemical hygiene plan and the most current Safety Data Sheets.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Imidazole. Retrieved from [Link]

  • Hampton Research. (2023, November 3). HR2-573 1.0 M Imidazole SDS. Retrieved from [Link]

  • Unknown. (n.d.). STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS For Imidazole.
  • PubChem. (n.d.). 1H-Imidazole, 2-heptadecyl-. Retrieved from [Link]

  • AmericanBio. (2015, February 19). IMIDAZOLE. Retrieved from [Link]

  • NIOSH. (2014, July 1). CDC - IMIDAZOLE - International Chemical Safety Cards. Retrieved from [Link]

  • G-Biosciences. (n.d.). Safety Data Sheet Imidazole [2M] pH7.5. Retrieved from [Link]

  • University of Washington. (2025, February 28). Imidazole. Retrieved from [Link]

  • Unknown. (n.d.). Imidazole - Safety Data Sheet.
  • BG RCI. (n.d.). TOXICOLOGICAL EVALUATIONS. Retrieved from [Link]

  • West Liberty University. (n.d.). Chemical Product and Company Identification MSDS Name: Imidazole Ca. Retrieved from [Link]

  • Cole-Parmer. (2003, March 18). Material Safety Data Sheet - Imidazole. Retrieved from [Link]

  • Adeyemi, O. S., Eseola, A. O., Plass, W., Otuechere, C. A., & Elebiyo, T. C. (2020). New imidazoles cause cellular toxicity by impairing redox balance, mitochondrial membrane potential, and modulation of HIF-1α expression. Biochemical and Biophysical Research Communications, 529(1), 23-27. [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. (2017, October 27). 1H-Imidazole: Human health tier II assessment. Retrieved from [Link]

  • ILO and WHO. (n.d.). ICSC 1721 - IMIDAZOLE. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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